Critical Evidence Gap: Absence of Public-Domain Comparative Pharmacological Data
An exhaustive search of primary literature, patents, and authoritative databases (PubMed, PubChem, BindingDB, ChEMBL, Google Patents) performed on 2026-05-11 failed to identify any public-domain study that simultaneously satisfies the following conditions for 8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione (CAS 92473-50-2) and at least one comparator: (i) reports a quantitative pharmacological endpoint (e.g., IC50, Ki, EC50) in a defined assay system, and (ii) reports the identical endpoint for a named comparator compound under matched conditions. The parent patent EP0698024B1 and related class-level reviews describe the triazoloquinoxaline-1,4-dione scaffold as AMPA receptor antagonists [1], but do not disclose numerical IC50 or Ki values for the specific 8-chloro-5-methyl substitution pattern against any comparator. The absence of publicly available comparative data constitutes the most significant procurement-relevant finding: the compound's differentiation value proposition remains empirically unvalidated in the open scientific record. Any procurement decision must therefore be guided by the investigator's proprietary structure-activity relationship (SAR) hypotheses or internal screening data rather than published evidence.
| Evidence Dimension | Publicly available comparative pharmacological data |
|---|---|
| Target Compound Data | No quantitative pharmacological data found in public literature |
| Comparator Or Baseline | 6-Chloro isomer (CAS 90042-27-6); 7-Chloro isomer (CAS 80708-35-6); Unsubstituted parent RHC-2851 (CAS 80708-30-1) |
| Quantified Difference | Not determinable from public sources as of 2026-05-11 |
| Conditions | Comprehensive literature and database interrogation (PubMed, PubChem, BindingDB, ChEMBL, Google Patents) |
Why This Matters
For procurement, the lack of public comparative data means selection must rely on internal screening results or explicit SAR hypotheses; purchasers cannot rely on published benchmarks to justify selecting the 8-chloro isomer over its 6-chloro or 7-chloro positional isomers.
- [1] EP0698024B1. (1994). [1,2,4]Triazolo[4,3-a]quinoxaline compounds, their preparation and use. European Patent Office. View Source
